molecular formula C4H3ClO2 B14480664 2-Chlorocyclobutane-1,3-dione CAS No. 65519-57-5

2-Chlorocyclobutane-1,3-dione

Cat. No.: B14480664
CAS No.: 65519-57-5
M. Wt: 118.52 g/mol
InChI Key: GZRGBAJMZOHTCU-UHFFFAOYSA-N
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Description

2-Chlorocyclobutane-1,3-dione is an organic compound belonging to the class of cycloalkanes It is a cyclic hydrocarbon with a chlorine atom attached to the second carbon of the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorocyclobutane-1,3-dione can be achieved through several methods. One common approach involves the reaction of cyclobutane-1,3-dione with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom on the cyclobutane ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chlorocyclobutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into cyclobutane derivatives with different functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various substituted cyclobutane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include diketones, carboxylic acids, and various substituted cyclobutane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chlorocyclobutane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chlorocyclobutane-1,3-dione involves its interaction with various molecular targets. The chlorine atom and the cyclobutane ring confer unique reactivity, allowing the compound to participate in a range of chemical reactions. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry and drug development.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1,3-dione: Lacks the chlorine atom, resulting in different reactivity and properties.

    2-Bromocyclobutane-1,3-dione: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.

    2-Fluorocyclobutane-1,3-dione: Contains a fluorine atom, which significantly alters its reactivity and applications.

Uniqueness

2-Chlorocyclobutane-1,3-dione is unique due to the presence of the chlorine atom, which enhances its reactivity and potential applications in various fields. The chlorine atom can participate in a range of substitution and elimination reactions, making the compound versatile for synthetic and industrial purposes.

Properties

CAS No.

65519-57-5

Molecular Formula

C4H3ClO2

Molecular Weight

118.52 g/mol

IUPAC Name

2-chlorocyclobutane-1,3-dione

InChI

InChI=1S/C4H3ClO2/c5-4-2(6)1-3(4)7/h4H,1H2

InChI Key

GZRGBAJMZOHTCU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(C1=O)Cl

Origin of Product

United States

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